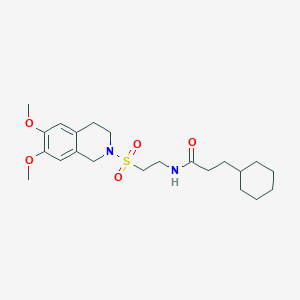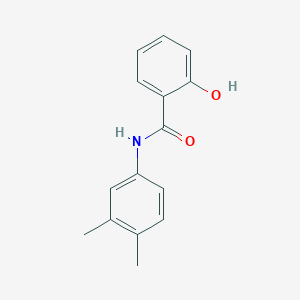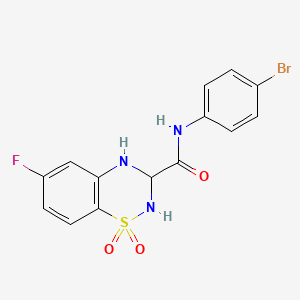
3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic organic compound featuring a complex structure. Its unique combination of functional groups and structural features makes it a molecule of interest in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide typically involves a multi-step process. Key steps include the formation of the cyclohexyl moiety, introduction of the sulfonyl group, and incorporation of the isoquinoline derivative. Each step requires specific reagents and reaction conditions, including solvents, catalysts, and controlled temperatures.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for larger yields and purities. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various reactions such as oxidation, reduction, and substitution. For instance, the presence of the sulfonyl group may render it susceptible to nucleophilic substitution, while the isoquinoline moiety could undergo electrophilic aromatic substitution.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from acidic or basic environments to different solvent systems.
Major Products Formed: The major products of these reactions are often derivatives of the original compound, with modifications at the sulfonyl or isoquinoline groups depending on the specific reagents and conditions used.
Scientific Research Applications
Comprehensive Description: This compound has shown potential in several areas of scientific research. In chemistry, it is studied for its reactivity and synthesis of new derivatives. In biology and medicine, its interactions with biological targets make it a candidate for drug development, particularly in targeting specific enzymes or receptors. In industry, it might be explored for its utility in manufacturing processes or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Mechanism: The mechanism by which 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide exerts its effects often involves its interaction with specific molecular targets. These interactions can include binding to active sites of enzymes, modulating receptor activity, or disrupting biological pathways.
Molecular Targets and Pathways: The compound’s structure allows it to interact with a variety of targets, including enzymes involved in metabolic pathways, receptors on cell surfaces, and even DNA or RNA. These interactions can influence cellular processes, making it a molecule of interest in pharmacology and biochemistry.
Comparison with Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-3-phenylpropanamide
2-(6,7-dimethoxyisoquinolin-1-yl)ethanamine
N-(2-phenylethyl)-3-cyclohexylpropanamide
This is a high-level overview of the compound, outlining its significance and potential. It's like a tiny universe of possibility in molecular form. Neat, right?
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h14-15,17H,3-13,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBMGOVRSAQCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)

![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2911572.png)

![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)


![5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2911581.png)
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)


